A Technical Guide to the Synthesis of 4,4-Dimethylcyclohexen-1-ylboronic Acid from 4,4-Dimethylcyclohexanone
A Technical Guide to the Synthesis of 4,4-Dimethylcyclohexen-1-ylboronic Acid from 4,4-Dimethylcyclohexanone
Abstract
Vinyl and allylic boronic acids are foundational reagents in modern organic synthesis, prized for their versatility in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] This guide provides an in-depth, mechanistically-driven protocol for the synthesis of 4,4-dimethylcyclohexen-1-ylboronic acid, as its pinacol ester, from the commercially available starting material, 4,4-dimethylcyclohexanone. The described pathway leverages the robust and reliable Shapiro reaction to transform an inert ketone into a reactive vinyllithium intermediate, which is subsequently trapped with an electrophilic boron source. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scalable route to this valuable synthetic intermediate.
Synthetic Strategy: A Two-Stage Approach
The conversion of a ketone to a vinylboronic acid is not a direct transformation. The strategy hinges on converting the unreactive carbonyl group into a functional group that can facilitate the introduction of the boryl moiety at the desired vinylic position. This is achieved through a two-part sequence:
-
Tosylhydrazone Formation: The ketone is first condensed with tosylhydrazine to form a stable, crystalline N-tosylhydrazone. This intermediate serves as the precursor for the key transformation.[3][4]
-
Shapiro-Borylation Reaction: The tosylhydrazone is then subjected to the conditions of the Shapiro reaction. Treatment with a strong organolithium base generates a vinyllithium species in situ.[5][6] This potent nucleophile is then intercepted with an electrophilic boron reagent to furnish the target vinylboronate ester.
This approach is highly effective as it controls the regiochemistry of the resulting double bond, favoring the formation of the less substituted alkene, which is the kinetic product.[7]
Caption: High-level overview of the synthetic workflow.
Part I: Synthesis of 4,4-Dimethylcyclohexanone Tosylhydrazone
Mechanism and Scientific Rationale
The formation of a tosylhydrazone is a classic condensation reaction. The mechanism involves the nucleophilic attack of the terminal nitrogen atom of tosylhydrazine onto the electrophilic carbonyl carbon of 4,4-dimethylcyclohexanone. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to yield the final C=N double bond of the tosylhydrazone.[3] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. The resulting tosylhydrazone is often a stable, crystalline solid, making it easy to isolate and purify.[3]
Detailed Experimental Protocol
-
Materials & Equipment:
-
4,4-Dimethylcyclohexanone
-
p-Toluenesulfonohydrazide (Tosylhydrazine)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,4-dimethylcyclohexanone (1.0 eq).
-
Dissolve the ketone in a minimal amount of methanol or ethanol (approx. 3-5 mL per gram of ketone).
-
Add p-toluenesulfonohydrazide (1.05 eq) to the solution.
-
Add a catalytic amount of concentrated HCl (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to induce crystallization of the product.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol or ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 4,4-dimethylcyclohexanone tosylhydrazone. The product is typically of high purity and can be used in the next step without further purification.
-
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Mass (g) | Example Moles (mmol) |
| 4,4-Dimethylcyclohexanone | 126.20 | 1.0 | 5.00 | 39.6 |
| p-Toluenesulfonohydrazide | 186.24 | 1.05 | 7.75 | 41.6 |
| Methanol | 32.04 | Solvent | ~20 mL | - |
| Conc. HCl | 36.46 | Catalyst | 2-3 drops | - |
Part II: Shapiro-Borylation to 4,4-Dimethylcyclohexen-1-ylboronic Acid Pinacol Ester
Mechanism and Scientific Rationale
This step is the core of the synthesis and relies on the Shapiro reaction, a powerful method for converting tosylhydrazones into vinyllithium species.[6][8]
-
Dianion Formation: Two equivalents of a strong alkyllithium base, such as n-butyllithium (n-BuLi), are required. The first equivalent deprotonates the relatively acidic N-H proton of the hydrazone. The second equivalent, being a much stronger base, abstracts a proton from the carbon atom adjacent (alpha) to the C=N bond. This deprotonation occurs selectively at the less sterically hindered position, establishing the regiochemistry of the final product.[6][7]
-
Fragmentation: The resulting dianion is unstable and spontaneously collapses. It eliminates the tosyl group (as lithium p-toluenesulfinate) and extrudes a molecule of dinitrogen gas (N₂), which is the thermodynamic driving force for the reaction.
-
Vinyllithium Formation: This fragmentation cascade results in the formation of a vinyllithium intermediate. This species is a potent nucleophile and base, requiring low temperatures and an inert atmosphere to prevent decomposition.
-
Borylation: The vinyllithium is then quenched by adding an electrophilic boron source. Isopropyl pinacolborate (B₂pin₂) is an excellent choice as it is less reactive than trialkyl borates, reducing side reactions, and directly yields the air-stable and easily purifiable pinacol ester. The vinyllithium attacks the boron atom, displacing an isopropoxy group, to form the desired carbon-boron bond.[9][10]
Caption: Key intermediates in the Shapiro-Borylation reaction.
Detailed Experimental Protocol
CRITICAL: This reaction must be performed under a strictly anhydrous and inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware and dry solvents. n-Butyllithium is pyrophoric and must be handled with extreme care.
-
Materials & Equipment:
-
4,4-Dimethylcyclohexanone tosylhydrazone
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Dry ice/acetone or cryocooler for -78 °C bath
-
Schlenk flask or three-neck flask with septum, inert gas inlet, and thermometer
-
Syringes for liquid transfer
-
-
Procedure:
-
Set up an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere.
-
Add the 4,4-dimethylcyclohexanone tosylhydrazone (1.0 eq) to the flask.
-
Add anhydrous THF (approx. 10 mL per gram of hydrazone) via cannula or syringe and stir to dissolve.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.1 eq) dropwise via syringe over 20-30 minutes. A color change (often to yellow or orange) and gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for an additional 1-2 hours, or until gas evolution ceases.
-
Re-cool the solution to -78 °C.
-
In a separate flask, dissolve bis(pinacolato)diboron (B₂pin₂) (1.2 eq) in a minimal amount of anhydrous THF.
-
Add the B₂pin₂ solution to the vinyllithium solution at -78 °C via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4,4-dimethylcyclohexen-1-ylboronic acid pinacol ester as a colorless oil or white solid.
-
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Mass (g) | Example Moles (mmol) |
| Tosylhydrazone | 294.42 | 1.0 | 5.00 | 17.0 |
| n-BuLi (2.5 M) | 64.06 | 2.1 | 14.3 mL | 35.7 |
| B₂pin₂ | 253.94 | 1.2 | 5.18 | 20.4 |
| Anhydrous THF | 72.11 | Solvent | ~50 mL | - |
Safety and Handling
-
n-Butyllithium (n-BuLi): Pyrophoric liquid. Reacts violently with water and is air-sensitive. Must be handled under an inert atmosphere using proper syringe techniques. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.
-
Tosylhydrazine: Can decompose upon strong heating. Avoid excessive temperatures during storage and handling.
-
Cryogenic Temperatures: A -78 °C bath poses a risk of cold burns. Use insulated gloves and handle with care.
-
Solvents: THF and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.
Conclusion
This guide details a reliable and mechanistically sound two-step synthesis of 4,4-dimethylcyclohexen-1-ylboronic acid pinacol ester from 4,4-dimethylcyclohexanone. The sequence leverages the formation of a stable tosylhydrazone intermediate followed by a regioselective Shapiro reaction and subsequent borylation. The resulting vinylboronate is a versatile building block, ready for use in a wide array of synthetic applications, particularly in palladium-catalyzed cross-coupling reactions, making it a valuable tool for professionals in chemical research and drug discovery.
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